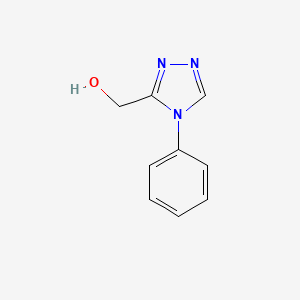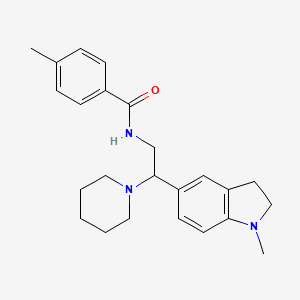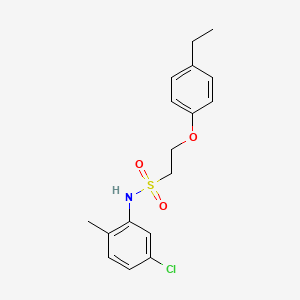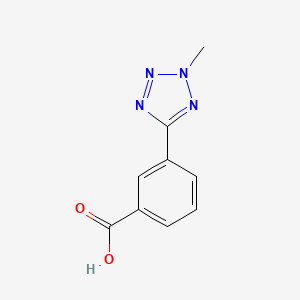
2-((1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include various chemical reactions, catalysts used, reaction conditions, and yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include information about its reactivity, the products formed in the reactions, and the conditions under which it reacts .Physical and Chemical Properties Analysis
This involves studying the properties of the compound, such as its melting point, boiling point, solubility, and stability. It can also include its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra .科学的研究の応用
Biological Effects of Related Acetamides and Sulfonamides
Acetamide derivatives, including N-methylacetamide, have been studied for their biological effects, which vary qualitatively and quantitatively among similar chemicals. These compounds have commercial importance, and research has expanded our knowledge of their biological consequences, including toxicological profiles and environmental impacts (Kennedy, 2001). Sulfonamides are another class of compounds with a primary sulfonamide moiety present in many clinically used drugs, such as diuretics and carbonic anhydrase inhibitors (CAIs). Novel drugs incorporating this group show significant antitumor activity, and ongoing research focuses on developing new sulfonamides with specific applications, including as selective antiglaucoma drugs and antitumor agents (Carta, Scozzafava, & Supuran, 2012).
Environmental Impact of Chlorophenyl Compounds
The environmental impact of chlorophenyl compounds, such as those in phenoxyacetic acid herbicides and chlorophenols, has been a subject of study, particularly concerning their association with lymphomas and other health issues. Despite methodological limitations in data, there's evidence suggesting a causal relationship with non-Hodgkin's lymphomas, reflecting the toxic potential of these compounds (Kelly & Guidotti, 1989).
Potential for Drug Delivery and Biopolymer Applications
Research into chemical modifications of biopolymers, such as xylan derivatives, indicates potential applications in drug delivery and as antimicrobial agents. For instance, methylation and other modifications can enhance the solubility and biological activity of these polymers, suggesting their use in developing new pharmaceutical formulations (Petzold-Welcke et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]sulfonyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4S/c1-18-15(20)11-24(22,23)13-6-8-19(9-7-13)16(21)10-12-4-2-3-5-14(12)17/h2-5,13H,6-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVFJDWZPCXRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2665136.png)
![3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2665137.png)
![1,1-Bis(4-chlorophenyl)-2-[(4-fluorobenzyl)amino]-1-ethanol](/img/structure/B2665139.png)
![5-Methyl-5-azaspiro[2.4]heptane-4,7-dione](/img/structure/B2665140.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2665142.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methylpropane-1-sulfonamide](/img/structure/B2665143.png)
![4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2665144.png)




![N-(2,3-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2665152.png)
![(2Z)-2-[(2-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2665154.png)

